molecular formula C14H13N5OS B15122182 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B15122182
M. Wt: 299.35 g/mol
InChI Key: DSFBXTSBOAREPP-UHFFFAOYSA-N
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Description

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of imidazole, azetidine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials[][3].

Mechanism of Action

The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and bioavailability, while the benzothiadiazole moiety can enhance its electronic properties and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(1H-imidazol-1-ylmethyl)benzene: Similar in structure but with three imidazole groups.

    N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Contains imidazole and other heterocyclic moieties.

Uniqueness

5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone

InChI

InChI=1S/C14H13N5OS/c20-14(11-1-2-12-13(5-11)17-21-16-12)19-7-10(8-19)6-18-4-3-15-9-18/h1-5,9-10H,6-8H2

InChI Key

DSFBXTSBOAREPP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)CN4C=CN=C4

Origin of Product

United States

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